![molecular formula C20H19FN4O2 B2517669 3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)azetidine-1-carboxamide CAS No. 1351659-52-3](/img/structure/B2517669.png)
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)azetidine-1-carboxamide
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Description
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)azetidine-1-carboxamide, also known as BFA, is a compound that has been synthesized for scientific research purposes. This compound is a type of azetidine, which is a four-membered ring that contains nitrogen. BFA has been studied for its potential as a therapeutic agent due to its unique chemical structure and mechanism of action.
Scientific Research Applications
Structural Characterization and Activity Studies
HIV Integrase Inhibitors : A study described the hydrated title compound closely related to the query, recognized as the first HIV integrase inhibitor. This compound, through its structural elucidation, provides insights into the molecular interactions that contribute to its biological activity, including hydrogen bonding patterns that may be critical for its mechanism of action (Yamuna et al., 2013).
Metabolism and Disposition Studies : Another research utilized 19F-NMR spectroscopy to investigate the metabolism and excretion of potent HIV integrase inhibitors, highlighting the utility of fluorine in tracking the metabolic fate of pharmaceuticals (Monteagudo et al., 2007).
Antibacterial Agents : Research into the synthesis, properties, and structure-activity relationships of azetidinylquinolones provided insights into the effects of chirality and substitution patterns on antibacterial potency and in vivo efficacy, which could inform the design of new antibiotics (Frigola et al., 1995).
Synthesis and Biological Evaluation
Antimicrobial Agents : A study on the synthesis and biological evaluation of 1,4-disubstituted 1,2,3-triazole derivatives as potential antimicrobial agents demonstrated the synthesis of novel compounds with moderate to good activities against bacterial and fungal strains (Jadhav et al., 2017).
Cytotoxic Activity Studies : The synthesis and evaluation of 1,2,3-triazole, oxadiazole, and aza-β-lactam derivatives for cytotoxic activity against breast cancer cell lines highlighted the potential of these compounds in cancer therapy. Some of these compounds showed promising cytotoxic activity, suggesting their potential as anticancer agents (Abdulqader et al., 2018).
properties
IUPAC Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[(4-fluorophenyl)methyl]azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN4O2/c21-17-8-6-15(7-9-17)11-22-20(26)25-12-16(13-25)19-23-18(24-27-19)10-14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUFXCFLFPDYMSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NCC2=CC=C(C=C2)F)C3=NC(=NO3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-(4-fluorobenzyl)azetidine-1-carboxamide |
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